molecular formula C17H22N6OS2 B2943543 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941897-09-2

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2943543
CAS No.: 941897-09-2
M. Wt: 390.52
InChI Key: HTXPGYGGRYKMQV-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential implications in various scientific fields. Its structure incorporates diverse functional groups, making it of interest for both chemical and biological research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Synthesis: : The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions of appropriate precursors under controlled conditions.

    • Reaction Conditions: : The cyclization is often carried out in the presence of catalysts or under thermal conditions, followed by the attachment of thiophene and carboxamide groups via condensation or coupling reactions.

  • Industrial Production Methods

    • Large-scale production requires optimization of each step to maximize yield and purity, often involving automated systems and high-throughput screening of reaction conditions. Solvents, temperatures, and pressures are finely tuned to achieve efficient synthesis.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The ethylthio and isopropylamino groups can undergo oxidation to form sulfoxides or amine oxides.

    • Reduction: : The thiophene and pyrazolo[3,4-d]pyrimidine moieties can be reduced under catalytic hydrogenation.

    • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, altering the substitution pattern.

  • Common Reagents and Conditions

    • Oxidizing Agents: : For example, m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reductions.

    • Substituents: : Common nucleophiles or electrophiles such as halides, acids, or bases are used for substitution reactions.

  • Major Products Formed

    • Oxidation Products: : Sulfoxides, sulphones, or amine oxides depending on the extent of oxidation.

    • Reduction Products: : Hydrogenated thiophenes or reduced pyrimidines.

    • Substitution Products: : Varied thiophene derivatives based on the substituents used.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, often for developing pharmaceuticals or agrochemicals.

  • Biology: : Investigated for its interaction with enzymes or receptors, potentially modulating biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases by targeting specific molecular mechanisms.

  • Industry: : May be used in materials science, for example, in the development of novel polymers or coatings.

Mechanism of Action

  • Mechanism: : The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity.

  • Molecular Targets and Pathways: : The specific targets and pathways depend on the application, but could include inhibition of enzymes, modulation of receptor activity, or altering cellular signaling pathways.

Comparison with Similar Compounds

  • Comparison: : When compared to similar pyrazolo[3,4-d]pyrimidine derivatives, its unique ethylthio and isopropylamino substitutions provide distinct chemical properties and biological activities.

  • Similar Compounds: : Other pyrazolo[3,4-d]pyrimidines, compounds with thiophene carboxamide moieties, or similar heterocyclic structures with different functional groups.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-4-25-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-26-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXPGYGGRYKMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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